molecular formula C24H30N2O7 B4015146 N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B4015146
M. Wt: 458.5 g/mol
InChI Key: ANODJSBBJYGIOF-UHFFFAOYSA-N
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Description

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a morpholine ring, a benzamide group, and multiple methoxy groups

Properties

IUPAC Name

N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-15-10-18(11-16(2)22(15)33-14-21(27)26-6-8-32-9-7-26)25-24(28)17-12-19(29-3)23(31-5)20(13-17)30-4/h10-13H,6-9,14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANODJSBBJYGIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common route includes the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with 2-(morpholin-4-yl)-2-oxoethyl chloride in the presence of a base to form the ester intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both morpholine and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide

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